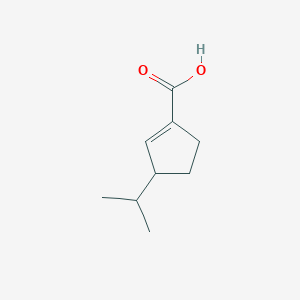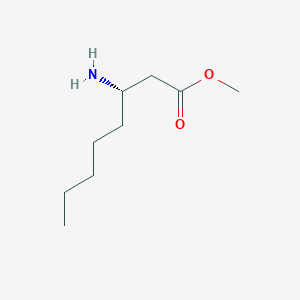
methyl (3S)-3-aminooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-aminooctanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of octanoic acid, featuring an amino group at the third carbon position and a methyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (3S)-3-nitrooctanoate, which can be prepared by nitration of methyl octanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of biocatalysts such as lipases can be explored to achieve a more environmentally friendly synthesis.
化学反応の分析
Types of Reactions
Methyl (3S)-3-aminooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
Methyl (3S)-3-aminooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
作用機序
The mechanism of action of methyl (3S)-3-aminooctanoate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that modify its structure. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Methyl (3S)-3-aminohexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-aminodecanoate: Similar structure but with a longer carbon chain.
Methyl (3S)-3-hydroxyoctanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Methyl (3S)-3-aminooctanoate is unique due to its specific chain length and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
833453-79-5 |
|---|---|
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC名 |
methyl (3S)-3-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m0/s1 |
InChIキー |
HWLRZZKYYCFSKA-QMMMGPOBSA-N |
異性体SMILES |
CCCCC[C@@H](CC(=O)OC)N |
正規SMILES |
CCCCCC(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


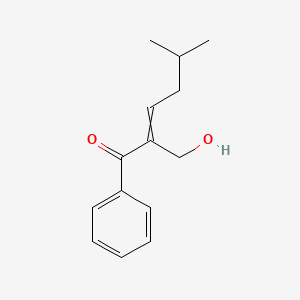
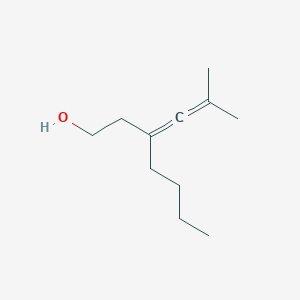
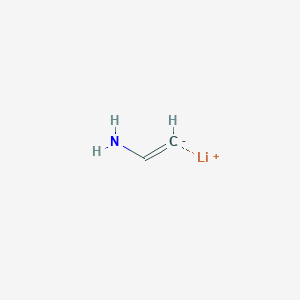
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
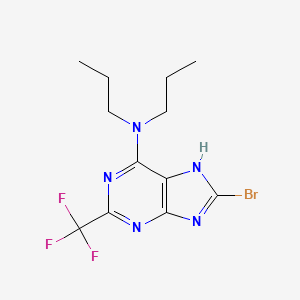
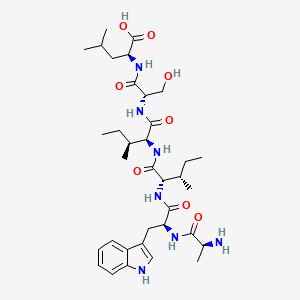
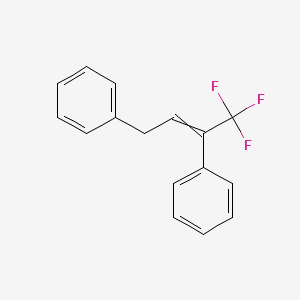
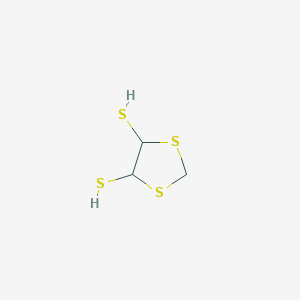
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
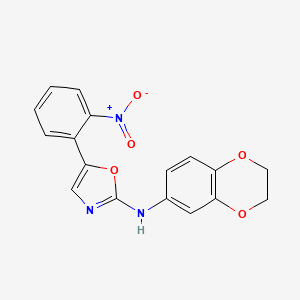
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
